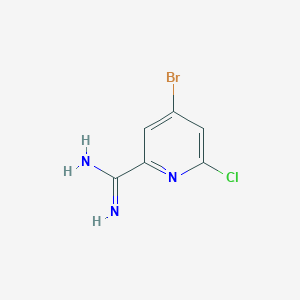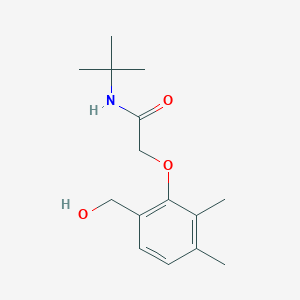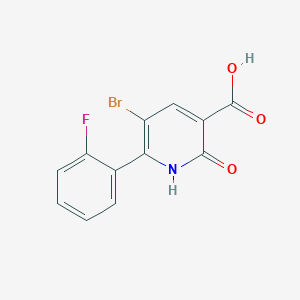
4-Bromo-6-chloropicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloropicolinimidamide is a chemical compound with the molecular formula C6H6BrCl2N3 It is a derivative of picolinimidamide, where the bromine and chlorine atoms are substituted at the 4th and 6th positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloropicolinimidamide typically involves the reaction of 4-bromo-6-chloropyridine with an appropriate amidine source under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the bromine and chlorine substituents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-6-chloropicolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinimidamides, while oxidation and reduction can produce oxides or amines, respectively.
科学的研究の応用
4-Bromo-6-chloropicolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-6-chloropicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
4-Bromo-6-chloropyridine: A precursor in the synthesis of 4-Bromo-6-chloropicolinimidamide.
6-Bromo-4-chloropicolinimidamide: A regioisomer with different substitution patterns.
4-Chloro-6-bromopicolinimidamide: Another regioisomer with reversed positions of bromine and chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its versatility in various chemical reactions and applications.
特性
分子式 |
C6H5BrClN3 |
|---|---|
分子量 |
234.48 g/mol |
IUPAC名 |
4-bromo-6-chloropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5BrClN3/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2H,(H3,9,10) |
InChIキー |
ZGHLSKHQWYUXMG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(=N)N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)

![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)


![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)




